Norstictic acid

Overview

Description

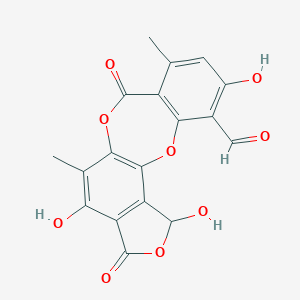

Norstictic acid is a depsidone, a type of secondary metabolite produced by lichens. It is known for its complex structure and significant biological activities. The compound has the chemical formula C18H12O9 and a molar mass of 372.285 g·mol−1 . It is also referred to as Bryopogonic acid .

Mechanism of Action

Target of Action

Norstictic acid, also known as Bryopogonic acid, primarily targets the transcriptional coactivator Med25 . Med25 plays a crucial role in the regulation of gene expression, serving as a hub protein for transcriptional machinery assembly through interactions with transcriptional activators . It regulates stress-response and motility pathways, and dysregulation of the protein-protein interaction (PPI) networks mediated by Med25 contributes to oncogenesis and metastasis .

Mode of Action

This compound functions through an alternative binding site to block Med25-transcriptional activator PPIs . It targets a binding site comprised of a highly dynamic loop flanking one canonical binding surface . In doing so, it both orthosterically and allosterically alters Med25-driven transcription .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those regulated by the transcriptional coactivator Med25. These include stress-response and motility pathways . By altering Med25-driven transcription, this compound can influence these pathways and their downstream effects.

Result of Action

The result of this compound’s action is the alteration of Med25-driven transcription . This alteration occurs both orthosterically and allosterically, leading to changes in the transcriptional activity of genes regulated by Med25 . In a patient-derived model of triple-negative breast cancer, this compound has been shown to alter Med25-driven transcription .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. It is worth noting that this compound is a depsidone produced as secondary metabolites in lichens , suggesting that it may be adapted to function in the specific environmental conditions where these organisms thrive.

Biochemical Analysis

Biochemical Properties

Norstictic acid plays a crucial role in biochemical reactions. It functions as a selective allosteric transcriptional regulator . It interacts with the transcriptional coactivator Med25, which regulates stress-response and motility pathways . The interaction between this compound and Med25 contributes to the regulation of these pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering Med25-driven transcription in a patient-derived model of triple negative breast cancer . This alteration impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism of action. It targets a binding site comprised of a highly dynamic loop flanking one canonical binding surface on Med25 . In doing so, it both orthosterically and allosterically alters Med25-driven transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of norstictic acid involves multiple steps, typically starting from simpler organic compoundsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. it can be extracted from lichens, where it naturally occurs. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Norstictic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the carbonyl groups present in this compound.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Norstictic acid has several scientific research applications, including:

Chemistry: It is used as a model compound to study depsidone chemistry and to develop new synthetic methodologies.

Biology: this compound is studied for its role in lichen biology and its ecological significance.

Comparison with Similar Compounds

Norstictic acid is unique among depsidones due to its specific structure and biological activities. Similar compounds include:

Stictic acid: Another depsidone with similar ecological roles but different chemical properties.

Usnic acid: A lichen-derived compound with distinct biological activities and applications.

Fumarprotocetraric acid: A depsidone with different structural features and biological functions.

This compound stands out due to its selective allosteric regulation of transcriptional coactivators, making it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

Norstictic acid, a depsidone compound predominantly found in certain lichens, has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, along with its role as a transcriptional regulator.

This compound is primarily obtained from lichen species such as Toninia candida and Usnea barbata . Its chemical structure allows it to interact with various biological targets, leading to significant physiological effects.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. In a study involving acetone extracts from T. candida , this compound demonstrated the highest antioxidant activity compared to other metabolites. The evaluation methods included:

- Free radical scavenging

- Superoxide anion radical scavenging

- Reducing power

The total content of phenols in the extracts was quantified as pyrocatechol equivalents, highlighting the compound's efficacy in neutralizing free radicals .

Antimicrobial Activity

This compound also shows antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, although specific minimum inhibitory concentration (MIC) values for this compound alone were not detailed in the available literature. Comparatively, usnic acid, another compound from lichen, exhibited stronger antimicrobial effects .

Anticancer Properties

One of the most promising aspects of this compound is its anticancer potential. Recent studies have shown that it can inhibit cell proliferation and migration in breast cancer models by targeting the coactivator Med25. The compound acts as a selective allosteric transcriptional regulator, affecting gene expression related to oncogenesis:

- Cell Lines Tested : The compound was tested on human melanoma (FemX) and colon carcinoma (LS174) cell lines.

- Mechanism of Action : this compound alters protein-protein interactions within the Med25 complex, leading to reduced expression of genes involved in cancer progression .

Table 1: Biological Activities of this compound

| Activity Type | Methodology | Findings |

|---|---|---|

| Antioxidant | Free radical scavenging tests | Highest activity among tested metabolites |

| Antimicrobial | Broth microdilution method | Inhibitory effects noted; specific MICs not detailed |

| Anticancer | Cell viability assays | Inhibition of proliferation and migration in breast cancer cells |

Case Studies

- Inhibition of Breast Cancer Cell Growth : A study demonstrated that this compound significantly reduced cell viability in triple-negative breast cancer models by disrupting Med25 interactions with transcription factors .

- Inflammatory Response Modulation : Another investigation revealed that extracts containing this compound from Lobaria pindarensis suppressed inflammatory responses in cultured microglial cells, suggesting potential neuroprotective effects against conditions like Alzheimer's disease .

Properties

IUPAC Name |

5,13,17-trihydroxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O9/c1-5-3-8(20)7(4-19)14-9(5)16(22)26-13-6(2)12(21)10-11(15(13)25-14)18(24)27-17(10)23/h3-4,18,20-21,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVVSJFLBYOUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972564 | |

| Record name | 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-67-5 | |

| Record name | Norstictic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Isobenzofuro(4,5-b)(1,4)benzodioxepin-11-carboxaldehyde, 1,3-dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norstictic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D377V822FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.